molecular formula C15H19F3N2O2 B12836885 tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate

tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12836885
M. Wt: 316.32 g/mol
InChI Key: GFGKGVWIXYSGKW-TVQRCGJNSA-N
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Description

tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction using a trifluorophenyl halide.

    Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluorophenyl group.

    Reduction: Reduction reactions may target the carbamate moiety or the trifluorophenyl group.

    Substitution: The trifluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its structural features may confer desirable properties such as increased metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluorophenyl group can enhance binding interactions through hydrophobic and van der Waals forces, while the carbamate moiety may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((3S,4R)-4-phenylpyrrolidin-3-yl)carbamate: Lacks the trifluorophenyl group, which may result in different binding properties and reactivity.

    tert-Butyl ((3S,4R)-4-(2,4-difluorophenyl)pyrrolidin-3-yl)carbamate: Contains fewer fluorine atoms, potentially affecting its chemical and biological properties.

    tert-Butyl ((3S,4R)-4-(2,4,5-trichlorophenyl)pyrrolidin-3-yl)carbamate: Substitutes chlorine atoms for fluorine, which can alter its reactivity and interactions.

Uniqueness

The presence of the trifluorophenyl group in tert-Butyl ((3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate imparts unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m0/s1

InChI Key

GFGKGVWIXYSGKW-TVQRCGJNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC(=C(C=C2F)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F

Origin of Product

United States

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